ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 2-(2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a benzoate ester and a sulfanyl acetamido linker.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4S2/c1-3-31-23(30)16-9-5-6-10-17(16)25-20(28)14-33-24-26-18-12-13-32-21(18)22(29)27(24)19-11-7-4-8-15(19)2/h4-13H,3,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJRJKWPQHGKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Thieno[3,2-d]pyrimidin-4-one vs. Benzo[b][1,4]oxazin-3-one
The target compound’s thieno[3,2-d]pyrimidinone core differs from the benzo[b][1,4]oxazin-3-one system seen in compounds like 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (). The latter contains an oxygen atom in the oxazinone ring, which may reduce electron-deficient character compared to the sulfur-containing thienopyrimidinone. This difference could influence binding affinity in biological targets, such as enzymes or receptors .
Thieno[3,2-d]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidin-4-one
The pyrazolo[3,4-d]pyrimidinone core in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () introduces a pyrazole ring fused to pyrimidinone.
Substituent Effects
2-Methylphenyl vs. Fluorophenyl Groups
The 2-methylphenyl group in the target compound provides steric bulk and lipophilicity, whereas fluorophenyl substituents (e.g., in ) enhance electronegativity and metabolic stability. Fluorine atoms can also improve bioavailability by reducing oxidative degradation .
Ethyl Benzoate vs. Sulfonylurea Moieties
Unlike sulfonylurea-containing pesticides (e.g., metsulfuron methyl ester, ), the ethyl benzoate group in the target compound lacks herbicidal sulfonylurea linkages. Instead, the ester may serve as a prodrug moiety, enhancing solubility for systemic delivery .
Functional Group Linkers
Sulfanyl Acetamido vs. Cyanoacrylamido Linkers
The sulfanyl acetamido bridge in the target compound contrasts with the cyanoacrylamido linker in ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (). The sulfur atom in the former could participate in hydrogen bonding or metal coordination, while the cyano group in the latter may stabilize the molecule via resonance .
Data Table: Structural and Functional Comparisons
Research Findings and Implications
- Synthetic Yields: Compounds with simpler linkers (e.g., cyanoacrylamido in ) are synthesized in higher yields (70–85%) compared to multi-step heterocyclic systems like thienopyrimidinones, which may require stringent conditions .
- Bioactivity Trends: Thienopyrimidinones and pyrazolopyrimidinones () show promise in targeting kinases due to their planar structures, while benzoate esters (as in the target compound) may improve pharmacokinetics .
- Structural Limitations : The ethyl ester in the target compound could be hydrolyzed in vivo, necessitating prodrug optimization, whereas fluorinated analogs () exhibit enhanced stability .
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